molecular formula C16H19NO4 B12881107 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate

2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate

Cat. No.: B12881107
M. Wt: 289.33 g/mol
InChI Key: UCGWHEFCLUPBFJ-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 3-(tert-Butyl)phenol, undergoes bromination to introduce a bromine atom at the desired position.

    Protection: The phenolic group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.

    Halogen Exchange: The bromine atom is replaced with an iodine atom through a halogen exchange reaction.

    Cyclization: The iodinated intermediate undergoes cyclization with an appropriate reagent to form the oxazole ring.

    Deprotection: The benzyl protecting group is removed to yield the final product.

Chemical Reactions Analysis

2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds to 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Compared to these compounds, this compound may offer unique properties such as enhanced stability or specific biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-(3-tert-butylphenoxy)ethyl 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C16H19NO4/c1-16(2,3)12-5-4-6-13(9-12)20-7-8-21-15(18)14-10-19-11-17-14/h4-6,9-11H,7-8H2,1-3H3

InChI Key

UCGWHEFCLUPBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCOC(=O)C2=COC=N2

Origin of Product

United States

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